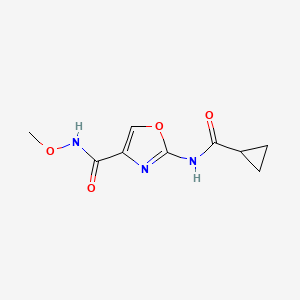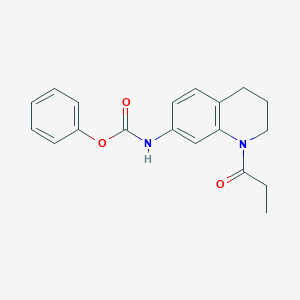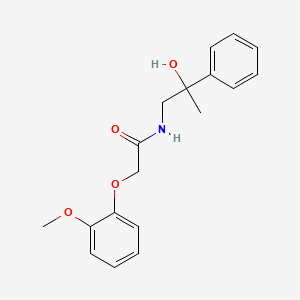
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea (DMPU) is a small molecule that has a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of various compounds. DMPU has a unique chemical structure and is a useful tool in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase. This inhibition leads to the inhibition of certain biochemical processes, such as protein synthesis. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has a relatively low toxicity, which makes it a safe choice for use in lab experiments. The main limitation of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for the use of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea include further studies of its mechanisms of action and its effects on various biochemical and physiological processes. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various environmental toxins and pollutants. 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could also be used in further studies of the effects of various drugs and compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various diseases and disorders. Finally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various dietary and lifestyle changes.
Synthesemethoden
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxy-2-phenylpropylurea in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound in high yields.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of various compounds and drugs. It has also been used to study the mechanism of action of various compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used to study the effects of various environmental toxins and pollutants.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(22,13-7-5-4-6-8-13)12-19-17(21)20-15-10-9-14(23-2)11-16(15)24-3/h4-11,22H,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWREZNCWBAKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)



![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)
![5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6495817.png)
![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)



